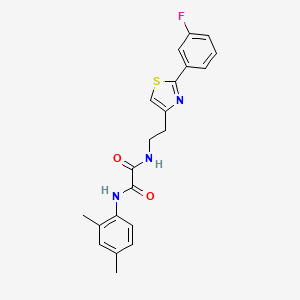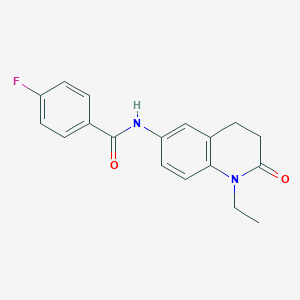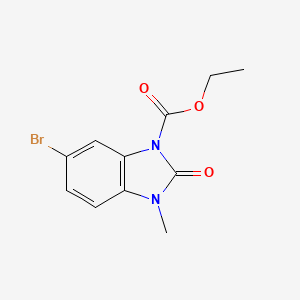![molecular formula C14H10Cl2N2O2 B2991050 N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide CAS No. 2305533-40-6](/img/structure/B2991050.png)
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2,4-Dichlorophenoxy)pyridin-3-yl]prop-2-enamide, commonly known as DCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic organic compound that is primarily used as a research tool to study the biological effects of pyridine-based compounds.
Mecanismo De Acción
The mechanism of action of DCPP is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to modulate the activity of several key proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
DCPP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCPP has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPP has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available in large quantities. It is also relatively stable and easy to handle. However, one limitation of using DCPP in experiments is that it may not accurately reflect the biological effects of other pyridine-based compounds.
Direcciones Futuras
There are several future directions for research on DCPP. One area of interest is the development of new derivatives of DCPP that may exhibit enhanced biological activity. Another area of interest is the investigation of the potential use of DCPP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of DCPP and its potential applications in the field of medicine.
Conclusion:
In conclusion, DCPP is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, and has potential use in the treatment of neurodegenerative disorders. While further research is needed to fully understand the mechanism of action of DCPP and its potential applications, it represents a promising area of research for the development of new therapeutic agents.
Métodos De Síntesis
DCPP can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dichlorophenol with 3-chloro-2-hydroxypropyl pyridine to form the intermediate, which is then further reacted with acryloyl chloride to yield the final product, DCPP.
Aplicaciones Científicas De Investigación
DCPP has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)pyridin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-2-13(19)18-11-4-3-7-17-14(11)20-12-6-5-9(15)8-10(12)16/h2-8H,1H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIKJPGCAYFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5-{2-[(2-chloro-3-methylphenyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2990967.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoic acid](/img/structure/B2990968.png)
![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)






![1-[(4-Bromophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2990982.png)



